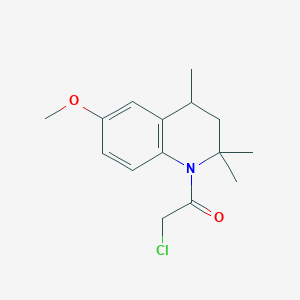

2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction mechanism involves the nucleophilic attack of the nitrogen atom in the quinoline ring on the carbonyl carbon of chloroacetyl chloride, followed by the elimination of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be employed.

Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Major Products

Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives of the original compound.

Oxidation: Products include hydroxylated or carbonylated derivatives.

Reduction: Products include alcohol derivatives of the original compound.

Aplicaciones Científicas De Investigación

2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.

Biological Studies: The compound is used in studies to investigate its effects on various biological pathways and its potential as a pharmacological agent.

Chemical Biology: It serves as a probe to study enzyme mechanisms and interactions with biological macromolecules.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mecanismo De Acción

The mechanism of action of 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymes involved in key biological processes, such as signal transduction, cell proliferation, and apoptosis. The quinoline moiety is known to interact with DNA and proteins, potentially leading to alterations in gene expression and protein function.

Comparación Con Compuestos Similares

2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone can be compared with other quinoline derivatives such as:

2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-propanone: This compound has a similar structure but with a propanone moiety instead of an ethanone moiety, which may affect its reactivity and biological activity.

6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: This compound lacks the chloro and ethanone groups, making it less reactive in nucleophilic substitution reactions.

2-Chloro-1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-ethanone: This compound lacks the dihydro moiety, which may influence its stability and interaction with biological targets.

Actividad Biológica

2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone (CAS No. 376371-15-2) is a synthetic compound with potential biological activity. Its molecular formula is C15H20ClNO2, and it has garnered interest for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C15H20ClNO2 |

| Molecular Weight | 281.78 g/mol |

| CAS Number | 376371-15-2 |

| Hazard Classification | Irritant |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities. The following sections detail specific findings related to its biological effects.

Antitumor Activity

Studies have demonstrated that derivatives of quinoline compounds can inhibit tumor cell growth. For instance, compounds structurally related to this compound have shown significant inhibition against several cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | NPM1-ALK | 0.54 |

| Compound B | cRAF[Y340D][Y341D] | 0.78 |

| Compound C | JAK3 | 0.46 |

These results suggest that the compound may possess similar inhibitory effects on specific cancer-related proteins.

The mechanism through which this compound exerts its biological effects may involve the inhibition of various protein kinases associated with cancer progression. The compound's structure allows it to interact with target proteins involved in cell signaling pathways critical for tumor growth and survival.

Case Studies

Recent studies have highlighted the potential of quinoline derivatives in cancer therapy:

- Study on JAK3 Inhibition : A study evaluated the inhibitory effect of several quinoline derivatives on JAK3 kinase activity. The results indicated that compounds similar to 2-Chloro-1-(6-methoxy) exhibited IC50 values ranging from 0.36 to 0.46 µM against JAK3, suggesting strong potential for further development as anticancer agents .

- Evaluation Against Multiple Cancer Types : In vitro tests showed that compounds derived from similar structures had varying degrees of efficacy against different cancer types, including leukemia and solid tumors. This indicates a broad spectrum of activity that warrants further investigation into their therapeutic applications .

Propiedades

IUPAC Name |

2-chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO2/c1-10-8-15(2,3)17(14(18)9-16)13-6-5-11(19-4)7-12(10)13/h5-7,10H,8-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNUWVIPNDXJGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C2=C1C=C(C=C2)OC)C(=O)CCl)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389777 |

Source

|

| Record name | 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376371-15-2 |

Source

|

| Record name | 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.